

N-(2,4-Dimethylphenyl)formamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2,4-Dimethylphenyl)formamide**

Cat. No.: **B130673**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the widely used acaricide amitraz, is a compound of interest in the fields of toxicology, environmental science, and drug development. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **N-(2,4-Dimethylphenyl)formamide**. Detailed experimental protocols for its synthesis, purification, and characterization by modern spectroscopic techniques are presented. Furthermore, this document elucidates the compound's interaction with octopamine receptors, a key signaling pathway in invertebrates, providing valuable insights for researchers in insecticide development and neuropharmacology.

Core Properties of N-(2,4-Dimethylphenyl)formamide

N-(2,4-Dimethylphenyl)formamide is a secondary amide that plays a crucial role as a metabolite of the formamidine pesticide, Amitraz.^[1] It is also a valuable synthetic intermediate in organic chemistry.^[2]

Chemical and Physical Data

A summary of the key chemical and physical properties of **N-(2,4-Dimethylphenyl)formamide** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO	[1] [3]
Molecular Weight	149.19 g/mol	[1] [3]
CAS Number	60397-77-5	[1]
Appearance	White to off-white solid	[4]
Melting Point	112.8-113.4 °C	[4]
IUPAC Name	N-(2,4-dimethylphenyl)formamide	[1]
Synonyms	2',4'-Formoxylidide, 2,4-Dimethylformanilide	[1]

Experimental Protocols

Synthesis of N-(2,4-Dimethylphenyl)formamide

A practical and convenient method for the N-formylation of amines involves the use of formic acid. The following protocol is adapted from a general procedure for the formylation of anilines. [\[5\]](#)[\[6\]](#)

Reaction Scheme:

Materials:

- 2,4-Dimethylaniline
- Formic acid (88-98%)
- Toluene
- Anhydrous sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus

- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 2,4-dimethylaniline (1.0 eq).
- Add toluene to the flask to create a solution.
- Add formic acid (1.2-1.5 eq) to the reaction mixture.
- Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The expected yield is typically high, often exceeding 85-90%.[\[5\]](#)

Purification by Recrystallization

The crude **N-(2,4-Dimethylphenyl)formamide** can be purified by recrystallization to obtain a product of high purity. An ethanol/water mixture is a suitable solvent system.[7][8][9]

Materials:

- Crude **N-(2,4-Dimethylphenyl)formamide**
- Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude **N-(2,4-Dimethylphenyl)formamide** in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely.
- Slowly add hot deionized water dropwise to the solution until a slight turbidity persists.
- Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol/water mixture.
- Dry the purified crystals under vacuum.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **N-(2,4-Dimethylphenyl)formamide** is expected to show distinct signals for the aromatic protons, the methyl protons, and the formyl proton. Due to restricted rotation around the amide C-N bond, some signals may appear as two sets.[\[2\]](#) The following is a predicted spectrum based on data for a similar compound, **N-(2,4-Dimethylphenyl)formamide** (2i), recorded in DMSO-d₆.[\[4\]](#)

Experimental Protocol:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl₃)
- Concentration: Approximately 10-20 mg/mL
- Temperature: Room temperature

Expected Chemical Shifts (δ) in CDCl₃ (Predicted):

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic CH	~7.0-7.6	m	3H	Ar-H
Formyl CH	~8.2-8.3	d	1H	-NHCHO
Methyl CH ₃	~2.2-2.3	d	6H	Ar-CH ₃
Amide NH	~9.4	s	1H	-NHCHO

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **N-(2,4-Dimethylphenyl)formamide** will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N functional groups.

Experimental Protocol:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[\[10\]](#) [\[11\]](#)
- Instrument: FTIR Spectrometer
- Scan Range: 4000-400 cm^{-1}

Expected Absorption Bands:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3250	N-H stretch	Amide
~3050	C-H stretch	Aromatic
~2950	C-H stretch	Aliphatic (Methyl)
~1660	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
~1250	C-N stretch (Amide III)	Amide

Mass Spectrometry (MS)

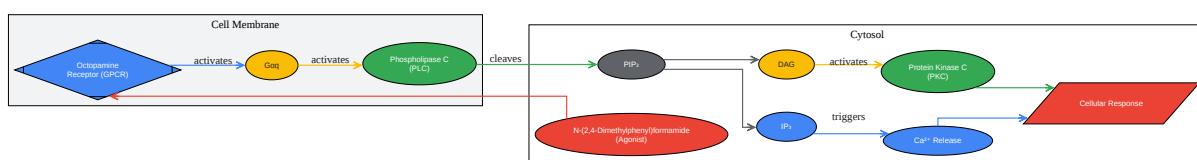
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

- Ionization Mode: Electron Ionization (EI)
- Inlet System: Gas Chromatography (GC) or direct insertion probe

Expected Fragmentation:

- Molecular Ion (M^+): $\text{m/z} = 149$ [\[1\]](#)

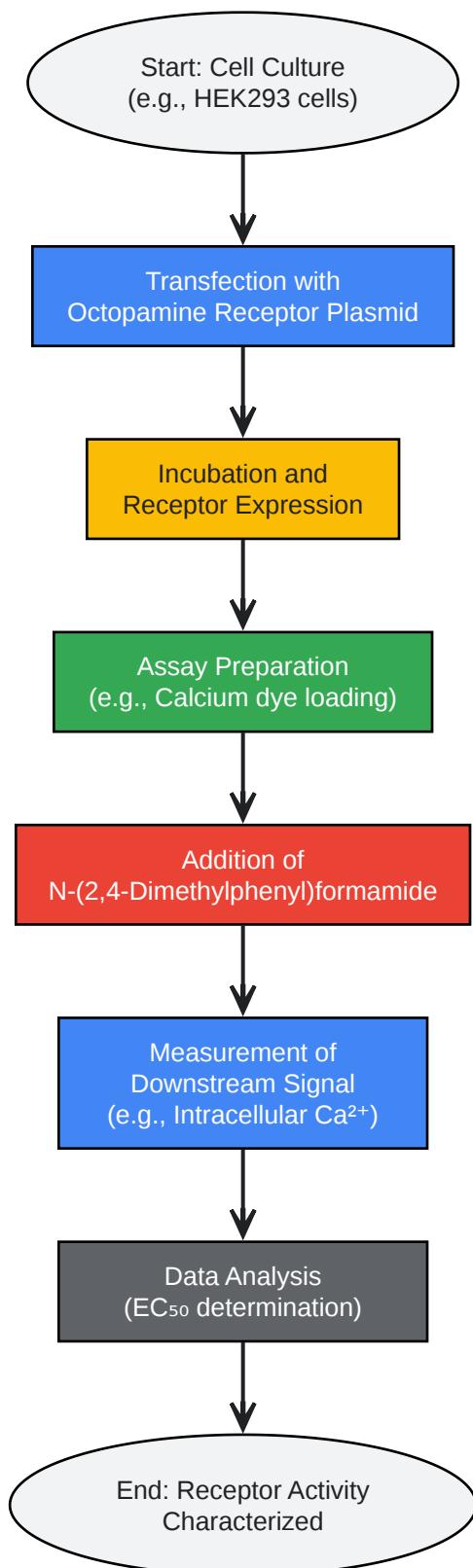

- Key Fragments: The mass spectrum is expected to show fragments corresponding to the loss of the formyl group (-CHO) and other characteristic cleavages of the aromatic ring and methyl groups. A significant peak at m/z 120 is commonly observed.[1]

Signaling Pathway Involvement

N-(2,4-Dimethylphenyl)formamide is a metabolite of amitraz, which is known to act as an agonist at octopamine receptors in invertebrates. Octopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission and neuromodulation.[12][13][14][15]

Octopamine Receptor Signaling

The binding of an agonist, such as a metabolite of amitraz, to an octopamine receptor initiates a signaling cascade. Depending on the receptor subtype, this can lead to the activation of different G-proteins and downstream effectors. A common pathway involves the activation of G_q, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).



[Click to download full resolution via product page](#)

Caption: Agonist-induced Octopamine Receptor Signaling Pathway.

Experimental Workflow for Receptor Activity Assay

To investigate the activity of **N-(2,4-Dimethylphenyl)formamide** on a specific octopamine receptor, a cell-based assay can be employed. This typically involves expressing the receptor in a suitable cell line and then measuring the downstream signaling events upon application of the compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Octopamine Receptor Activity Assay.

Conclusion

This technical guide has provided a comprehensive overview of the basic properties of **N-(2,4-Dimethylphenyl)formamide**, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, and methods for its spectroscopic characterization. The elucidation of its likely involvement in the octopamine receptor signaling pathway offers a critical foundation for further research into its biological activity. This information is intended to be a valuable resource for scientists and professionals engaged in research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A single amino acid residue controls Ca²⁺ signaling by an octopamine receptor from *Drosophila melanogaster* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [dr.lib.iastate.edu]

- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-(2,4-Dimethylphenyl)formamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130673#n-2-4-dimethylphenyl-formamide-basic-properties\]](https://www.benchchem.com/product/b130673#n-2-4-dimethylphenyl-formamide-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com